molecular formula C55H84N17O21S3+ B086616 Bleomycin CAS No. 11116-31-7

Bleomycin

Cat. No. B086616
CAS RN: 11116-31-7
M. Wt: 1414.6 g/mol
InChI Key: OYVAGSVQBOHSSS-UAPAGMARSA-O
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Description

Bleomycin belongs to the general group of medicines called antineoplastics. It is used to treat several types of cancer, including cervix and uterus cancer, head and neck cancer, testicle and penile cancer, and certain types of lymphoma .


Synthesis Analysis

Bleomycin is a broad-spectrum glycopeptide antitumor antibiotic produced by Streptomyces verticillus . The biosynthesis of bleomycin is precisely controlled by complex extra-/intracellular regulation mechanisms . N-acetylglucosamine (GlcNAc), a vital signaling molecule controlling the onset of development and antibiotic synthesis in Streptomyces, was found to increase the yields of bleomycins significantly .


Molecular Structure Analysis

Bleomycin is a hydrophilic molecule that is unable to cross cell membranes by free diffusion . The positively charged tail of bleomycin might be key to cellular uptake . The crystal structures show that two Bleomycin molecules bind to two Bleomycin-binding pockets formed by the alternate arm exchange of two monomeric BLMA (BLMT) molecules .


Chemical Reactions Analysis

The DNA-cleaving actions of bleomycin are dependent on oxygen and metal ions . It is believed that bleomycin chelates metal ions (primarily iron) producing a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA .


Physical And Chemical Properties Analysis

Bleomycin has a molecular formula of C55H84N17O21S3 . It is a hydrophilic molecule that is unable to cross cell membranes by free diffusion .

Scientific Research Applications

  • Antitumor Activity : Bleomycin exhibits potent antitumor activity against lymphomas, head and neck cancers, and germ-cell tumors. Its cytotoxic and mutagenic effects are linked to its ability to mediate both single-stranded and double-stranded DNA damage (Chen & Stubbe, 2005).

  • Clinical Efficacy in Cancer Treatment : It has shown significant response rates in squamous cell carcinoma, lymphomas, and testicular carcinoma. However, its usage is often limited due to lung toxicity (Blum, Carter, & Agre, 1973).

  • Mechanisms of DNA Damage : Bleomycin is active as an iron complex, forming intermediates in the reaction cycle that lead to DNA damage. This involves oxidative damage through free radicals (Neese et al., 2000).

  • Role in Inducing Lung Fibrosis : In experimental settings, bleomycin is used for inducing lung fibrosis in animals due to its ability to provoke a histologic lung pattern similar to that in chemotherapy patients (Della Latta et al., 2015).

  • Pulmonary Toxicity : Bleomycin's pulmonary toxicity is a significant concern, with research focused on understanding this pathogenesis, including the role of the immune system (Comis, 1992).

  • Understanding Cellular Resistance : Studies using Saccharomyces cerevisiae have provided insights into the cellular processes that enable resistance to bleomycin's lethal effects (Ramotar & Wang, 2003).

  • Exploring DNA Binding and Cleavage : Research has delved into the DNA binding selectivity of bleomycin and its oxidative cleavage of DNA, crucial for understanding its therapeutic efficacy (Akiyama et al., 2008).

  • RNA Cleavage and Protein Synthesis Inhibition : Beyond DNA, bleomycin can also cleave RNA, affecting protein synthesis. This adds another dimension to its mechanism of action and potential therapeutic applications (Abraham et al., 2003).

Safety And Hazards

Excessive exposure to Bleomycin may cause fever, chills, nausea, vomiting, mental confusion, and wheezing . It may cause irritation to eyes, skin, and respiratory tract. It may also cause a darkening or thickening of the skin . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

There is a lack of evidence or consensus on how to prevent and monitor bleomycin toxicity . The development of an evidence-based consensus guideline was supported by 93% of survey participants and aims to address these issues and homogenise practice across the UK . In some surviving patients, pulmonary parameters can improve to baseline in approximately two years .

properties

IUPAC Name

3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H83N17O21S3/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88)/p+1/t21-,22+,23+,24-,25-,29-,30+,34-,35-,36-,37+,38+,39-,40-,41-,42-,43-,53+,54-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVAGSVQBOHSSS-UAPAGMARSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H84N17O21S3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20872327
Record name Bleomycin A2
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Molecular Weight

1415.6 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Bleomycin appears as colorless or yellowish powder. Possible bluish color depending on copper content. (NTP, 1992)
Record name BLEOMYCIN
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Solubility

Soluble (NTP, 1992), Colorless or yellowish powder which becomes bluish depending on copper content. Very sol in water, methanol; practically insol in acetone, ethyl acetate, butyl acetate, ether; slightly sol in ethanol. /Bleomycins/, HIGHLY SOL IN WATER & METHANOL; SPARINGLY SOL IN ALC; INSOL IN ACETONE & ETHYL ACETATE; CREAM-COLORED POWDER OR SOFT, FLUFFY LUMPS. /SULFATE SALT/, Freely soluble in water., Sol in water and methanol but insol in acetone and ether.
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Mechanism of Action

Cytotoxic action of bleomycins results from their ability to cause fragmentation of DNA. Studies in vitro indicate that bleomycin causes accumulation of cells in the G2 phase of the cell cycle, and many of these cells display chromosomal aberrations, incl chromatid breaks, gaps, and fragments, as well as translocations. Bleomycin appears to cause scission of DNA by interacting with oxygen and iron(2+). In the presence of oxygen and a reducing agent, such as dithiothreitol, the metallobleomycin complex becomes activated and functions mechanistically as a ferrous oxidase, transferring electrons from iron(2) to molecular oxygen to produce activated species of oxygen. It has also been shown that metallobleomycin complexes can be activated by reaction with the flavin enzyme, NADPH-cytochrome p450 reductase. Bleomycin binds to DNA through its amino terminal peptide, and the activated complex generates free radicals that are responsible for scission of the DNA chain., Bleomycin is an antineoplastic antibiotic. The drug is active against gram-positive and gram-negative bacteria and fungi, but its cytotoxicity precludes its use as an anti-infective agent. The precise mechanism(s) of action of bleomycin is not fully known. Several studies in Escherichia coli and HeLa cells suggest that the drug inhibits the incorporation of thymidine into DNA. In these in vitro studies, DNA synthesis was inhibited to a greater extent than was RNA or protein synthesis. Bleomycin also appears to labilize the DNA structure, resulting in scission of both single- and double-stranded DNA. The drug has no immunosuppressive activity in mice., Bleomycin is classed as an antibiotic but is not used as an antimicrobial agent. Although bleomycin is effective against both cycling and non-cycling cells, it seems to be most effective in the G2 phase of cell division. Its exact mechanism of antineoplastic action is unknown but may involve binding to DNA, inducing lability of the DNA structure, and reduced synthesis of DNA, and to a lesser extent RNA and ptoteins., When administered into the pleural cavity in the treatment of malignant pleural effusion, /bleomycin/ acts as a sclerosing agent.
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Product Name

Bleomycin a2

Color/Form

Colorless to yellow powder

CAS RN

11056-06-7, 11116-31-7, 67763-87-5
Record name BLEOMYCIN
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Record name Bleomycin A2
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Record name Bleomycin A2
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Record name Bleomycinamide, N1-[3-(dimethylsulfonio)propyl]-
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Record name Bleomycin hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
Bleomycin

Citations

For This Compound
380,000
Citations
SM Hecht - Journal of natural products, 2000 - ACS Publications
… predominantly of bleomycin A 2 and bleomycin B 2 . The efficacy of bleomycin as an antitumor agent has been established, for example, by the finding that omission of bleomycin from a …
Number of citations: 651 pubs.acs.org
H Umezawa, M Ishizuka, K Maeda, T Takeuchi - Cancer, 1967 - Wiley Online Library
… process of bleomycin A have been reported by Umezawa et a1.2.3 All components of bleomycin A … In this paper recent observations on bleomycin A-the antitumor effect, the toxicity, the …
Number of citations: 294 acsjournals.onlinelibrary.wiley.com
LM Mir, O Tounekti, S Orlowski - General Pharmacology: The Vascular …, 1996 - Elsevier
1. Bleomycin (BLM) is a cytotoxic drug currently used in anticancer chemotherapy. We present here a summary of the well established “old” knowledge concerning BLM structure, …
Number of citations: 274 www.sciencedirect.com
DL Boger, H Cai - Angewandte Chemie International Edition, 1999 - Wiley Online Library
The subtleties of the structure and function of bleomycin A 2 (1), a clinically employed antitumor agent that derives its biological properties through the sequence‐selective cleavage of …
Number of citations: 185 onlinelibrary.wiley.com
SM Hecht - Accounts of Chemical Research, 1986 - ACS Publications
… gests the possibilitythat bleomycin may be able to bind to the minor groove of DNA; DNA … BLM-DNA interaction, we analyzed several bleomycin congeners for theirability to cleave d(…
Number of citations: 505 pubs.acs.org
RM Burger, J Peisach, SB Horwitz - Life sciences, 1981 - Elsevier
The cytotoxic activity of bleomucin results from DNA cleavage, which is also accomplished in vitro by reaction mixtures containing Fe(II), drug and O 2 . Bleomycin forms a complex with …
Number of citations: 179 www.sciencedirect.com
M Takeshita, AP Grollman… - Proceedings of the …, 1978 - National Acad Sciences
… Bleomycin A2 belongs to a familyof metal-binding glycopeptide antibiotics (1) that … of bleomycin A2 are directly involved in binding to DNA (11). In this paper, we show that bleomycin …
Number of citations: 385 www.pnas.org
T Yamamoto - British Journal of Dermatology, 2006 - academic.oup.com
… Bleomycin was originally isolated … , bleomycin is used by dermatologists as a treatment for recalcitrant warts, hypertrophic scars and keloid. Bleomycin hydrolase inactivates bleomycin …
Number of citations: 159 academic.oup.com
RH Blum, SK Carter, K Agre - Cancer, 1973 - Wiley Online Library
… In conclusion, however, bleomycin appeared to be useful in the treatment of patients with specific … The final role of bleomycin in cancer chemotherapy awaits the results of controlled …
Number of citations: 146 acsjournals.onlinelibrary.wiley.com
BI Sikic, M Rozencweig, SK Carter - 2013 - books.google.com
… The focus of this volume is on the clinical uses of bleomycin. More than a decade has … cumulative bleomycin doses. Studies continue on the optimal scheduling of the drug. Bleomycin is …
Number of citations: 109 books.google.com

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